molecular formula C16H11BrN2 B070073 5-(4-Bromophenyl)-2,2'-bipyridine CAS No. 173960-45-7

5-(4-Bromophenyl)-2,2'-bipyridine

Cat. No.: B070073
CAS No.: 173960-45-7
M. Wt: 311.18 g/mol
InChI Key: HMXPGCZMCNFBFK-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,2’-bipyridine: is an organic compound that belongs to the class of bipyridines It is characterized by the presence of a bromophenyl group attached to the 5th position of the bipyridine structure

Safety and Hazards

The safety data sheet for a similar compound, 5-(4-Bromophenyl)dipyrromethane, suggests avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Future directions for “5-(4-Bromophenyl)-2,2’-bipyridine” could involve further exploration of its synthesis, characterization, and potential applications. For instance, a patent describes a method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine, which could be a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,2’-bipyridine typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This is a common method used to synthesize bipyridine derivatives. The reaction involves the coupling of 4-bromophenylboronic acid with 2,2’-bipyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Stille Coupling Reaction: Another method involves the coupling of 4-bromophenylstannane with 2,2’-bipyridine using a palladium catalyst.

Industrial Production Methods: While specific industrial production methods for 5-(4-Bromophenyl)-2,2’-bipyridine are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine moiety can also participate in redox reactions, which can further modulate the reactivity of the metal complexes formed .

Comparison with Similar Compounds

Uniqueness: 5-(4-Bromophenyl)-2,2’-bipyridine is unique due to the presence of the bromophenyl group, which enhances its reactivity in substitution reactions and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

5-(4-bromophenyl)-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPGCZMCNFBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479657
Record name 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173960-45-7
Record name 5-(4-Bromophenyl)-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173960-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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